molecular formula C19H16 B1265654 4-Benzylbiphenyl CAS No. 613-42-3

4-Benzylbiphenyl

Cat. No. B1265654
CAS RN: 613-42-3
M. Wt: 244.3 g/mol
InChI Key: AGPLQTQFIZBOLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzylbiphenyl derivatives involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation, condensation, and reduction. These processes lead to the formation of compounds that are intermediates in the production of ferroelectric and antiferroelectric liquid crystals. The use of oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and γ-phosphonyl crotonates mediated by air is another method, producing 4-hydroxybiphenyl-2-carboxylates with good yields. This method highlights the utility of atmospheric oxygen as an oxidant in the synthesis process (Dou Qing, 2000) (P. Joshi, J. Nanubolu, & R. Menon, 2016).

Molecular Structure Analysis

Molecular structure studies of 4-Benzylbiphenyl and its derivatives have been conducted using both experimental and theoretical approaches, including X-ray diffraction, IR–NMR spectroscopy, and computational methods like DFT. These studies reveal the conformational flexibility and geometric isomerism of these molecules. For instance, computational analysis helped understand the conformational flexibility of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, providing insights into the molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and thermodynamic properties (Ersin Inkaya et al., 2012).

Chemical Reactions and Properties

4-Benzylbiphenyl undergoes various chemical reactions, showcasing its versatility. For example, its derivatives participate in [4+2] benzannulation reactions with Grignard reagents, leading to the formation of phenanthrenes and congeners. The modification of both the electrophilic center and substituents on the nonleaving group in pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates demonstrates the molecule's reactivity towards nucleophilic attack. Furthermore, spectroscopic and computational studies on derivatives like 2-(4-nitrophenyl)-1H-benzo[d]imidazole reveal insights into their electrochemical reduction, interaction with cationic surfactants, and photophysical properties, highlighting the compound's potential in materials science and organic electronics (A. Matsumoto, L. Ilies, & E. Nakamura, 2011) (I. Um et al., 2006).

Scientific Research Applications

Mutagenicity and Biological Activity

4-Benzylbiphenyl and its derivatives have been studied for their mutagenic properties and biological activities. For instance, 4-Chloromethylbiphenyl (4CMB), a derivative, has shown significant mutagenicity and potential carcinogenic properties. This is attributed to its structure, which includes an additional benzene ring that enhances biological activity compared to its monocyclic counterparts like benzyl chloride. The comparison of activities between benzyl chloride and 4CMB sheds light on the impact of molecular structure on biological activity, making 4CMB a candidate for use as a control chemical in mutagenicity tests (Ashby et al., 1981).

Molecular Interactions and Electrochemical Studies

Research on derivatives of 4-Benzylbiphenyl, such as 2-(4-nitrophenyl)-1H-benzo[d]imidazole, has been conducted to understand their electrochemical properties and interactions with other substances. Electrochemical reduction studies reveal insights into the molecular structure and interaction dynamics, such as the role of electrostatic interactions in binding to certain micelles. These studies are crucial for understanding the behavior of these compounds in various media, including aqueous solutions at physiological pH (Datta et al., 2016).

Degradation by Microorganisms

The degradation of biphenyl compounds by specific microorganisms, such as Mycobacterium sp., is another area of interest. This process involves the conversion of biphenyl into various metabolites, including 4-hydroxybiphenyl and benzoic acid. Understanding the metabolic pathways of these microorganisms in degrading biphenyl compounds can have implications for environmental bioremediation (Moody et al., 2002).

Chemical Genetics and Apoptosis Induction

In the field of chemical genetics, 4-Benzylbiphenyl derivatives have been studied for their potential in inducing apoptosis, which is a critical process in cancer treatment. The discovery of small molecules that exhibit apoptosis-inducing activities, including derivatives of 4-Benzylbiphenyl, has implications for anticancer drug research. Identifying molecular targets of these compounds helps in understanding their mechanism of action and potential use in cancer therapy (Cai et al., 2006).

Molecular Structures and Crystal Analysis

Studies on the molecular structures of derivatives of 4-Benzylbiphenyl, such as 4′-pentyl-4-cyanobiphenyl, provide insights into their crystal structures and molecular arrangements. Understanding the crystallography of these compounds is essential for applications in material science and engineering (Hanemann et al., 1995).

Surface-Enhanced Raman Scattering Studies

The interaction of 4-Benzylbiphenyl derivatives, like 4-cyanobiphenyl (CNBP), with metal surfaces has been explored using surface-enhanced Raman scattering (SERS). Such studies help understand the adsorption behavior and orientation of these compounds on metal surfaces, providing valuable information for applications in nanotechnology and materials science (Joo et al., 2002).

Safety And Hazards

While specific safety and hazard information for 4-Benzylbiphenyl was not found, it’s generally advisable to handle all chemical compounds with care. This includes avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment .

properties

IUPAC Name

1-benzyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPLQTQFIZBOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210197
Record name 4-(Phenylmethyl)-1,1'-biphenyl
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Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylbiphenyl

CAS RN

613-42-3
Record name p-Benzylbiphenyl
Source CAS Common Chemistry
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Record name 4-(Phenylmethyl)-1,1'-biphenyl
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Record name 613-42-3
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Record name 4-(Phenylmethyl)-1,1'-biphenyl
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Record name 4-(phenylmethyl)-1,1'-biphenyl
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Record name 4-(PHENYLMETHYL)-1,1'-BIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the analytical applications of 4-benzylbiphenyl?

A1: 4-Benzylbiphenyl is utilized as an internal standard in gas chromatography (GC) analysis. Specifically, it has been used in the quantification of methadone in human urine samples. [] This application leverages the similar chromatographic behavior of 4-benzylbiphenyl to methadone, allowing for accurate determination of methadone concentration even with variations in sample preparation and injection.

Q2: Beyond analytical chemistry, has 4-benzylbiphenyl been explored for other applications, such as material science?

A2: Yes, recent research has delved into the synthesis and characterization of potassium-doped 4-benzylbiphenyl molecular crystals. [] While the specific magnetic properties resulting from this doping strategy are not detailed in the abstract, this research highlights the potential for 4-benzylbiphenyl derivatives in material science applications, particularly those involving electronic or magnetic properties.

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